
1-(1-Methylpyrrolidin-3-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methylpyrrolidin-3-yl)ethan-1-one is an organic compound with the molecular formula C7H13NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
準備方法
The synthesis of 1-(1-Methylpyrrolidin-3-yl)ethan-1-one can be achieved through several routes. One common method involves the reaction of 1-methylpyrrolidine with acetyl chloride under controlled conditions. The reaction typically proceeds as follows:
Reaction with Acetyl Chloride:
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.
化学反応の分析
1-(1-Methylpyrrolidin-3-yl)ethan-1-one undergoes various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduction typically yields alcohols or amines.
-
Substitution
Reagents: Various nucleophiles or electrophiles.
Conditions: Can be carried out under a range of conditions, depending on the desired substitution.
Products: Substitution reactions can introduce different functional groups into the molecule.
科学的研究の応用
1-(1-Methylpyrrolidin-3-yl)ethan-1-one has several applications in scientific research:
-
Chemistry
- Used as a building block in organic synthesis.
- Serves as a precursor for the synthesis of more complex molecules.
-
Biology
- Investigated for its potential biological activity.
- Used in the study of enzyme interactions and metabolic pathways.
-
Medicine
- Explored for its potential therapeutic properties.
- May serve as a lead compound for drug development.
-
Industry
- Utilized in the production of fine chemicals and pharmaceuticals.
- Employed in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1-(1-Methylpyrrolidin-3-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include:
-
Enzyme Inhibition
- The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
-
Receptor Modulation
- It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
類似化合物との比較
1-(1-Methylpyrrolidin-3-yl)ethan-1-one can be compared with other similar compounds, such as:
-
2-(1-Methylpyrrolidin-3-yl)ethan-1-ol
- Similar structure but contains a hydroxyl group instead of a ketone.
- Different reactivity and potential applications.
-
1-(2-Methylpyrrolidin-1-yl)ethan-1-one
- Structural isomer with the methyl group on a different position.
- May exhibit different chemical and biological properties.
-
®-2-(1-Methylpyrrolidin-3-yl)ethan-1-ol
- Enantiomeric form with potential differences in biological activity.
特性
分子式 |
C7H13NO |
|---|---|
分子量 |
127.18 g/mol |
IUPAC名 |
1-(1-methylpyrrolidin-3-yl)ethanone |
InChI |
InChI=1S/C7H13NO/c1-6(9)7-3-4-8(2)5-7/h7H,3-5H2,1-2H3 |
InChIキー |
ZEHJXVVABQHKFW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1CCN(C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


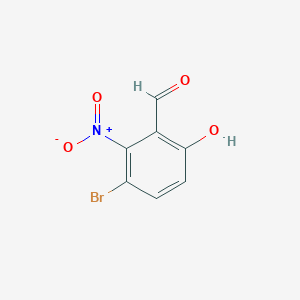
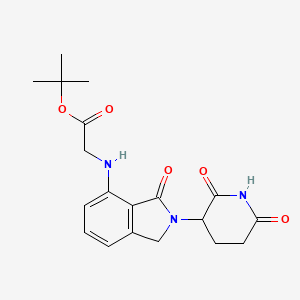

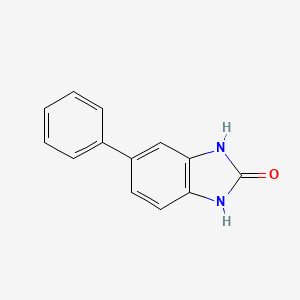

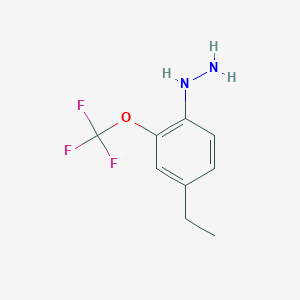
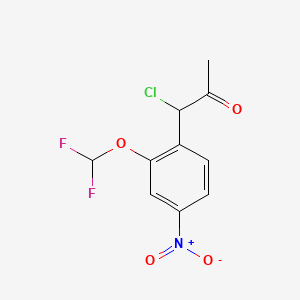
![2-[4-(Benzylamino)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14061961.png)

![1-[2-Hydroxy-2-[4-[5-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazol-3-yl]phenyl]ethyl]piperidine-3-carboxylic acid](/img/structure/B14061971.png)

![5-[(2,6-Dichlorophenyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14061993.png)
![[2-Chloro-6-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14061999.png)

